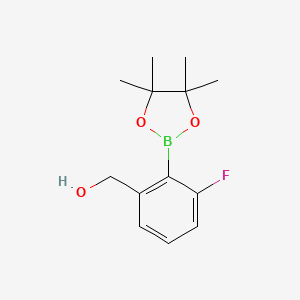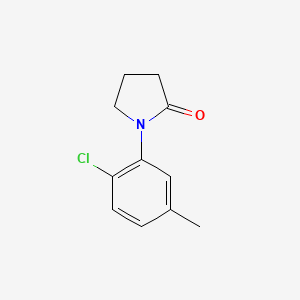
1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone is an organic compound characterized by a pyrrolidinone ring substituted with a 2-chloro-5-methylphenyl group
Métodos De Preparación
The synthesis of 1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone typically involves the reaction of 2-chloro-5-methylphenylamine with a suitable pyrrolidinone precursor. One common method is the cyclization of N-(2-chloro-5-methylphenyl)acetamide under acidic or basic conditions to form the desired pyrrolidinone ring. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
1-(2-Chloro-5-methylphenyl)-3-pyrrolidinone: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
1-(2-Chloro-5-methylphenyl)-2-piperidinone: Contains a piperidinone ring instead of a pyrrolidinone ring, resulting in different reactivity and applications.
1-(2-Chloro-5-methylphenyl)-2-azetidinone: Features an azetidinone ring, which affects its chemical behavior and potential uses. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for various applications.
Propiedades
Fórmula molecular |
C11H12ClNO |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
1-(2-chloro-5-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-8-4-5-9(12)10(7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
KZVXPTVAPOULPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


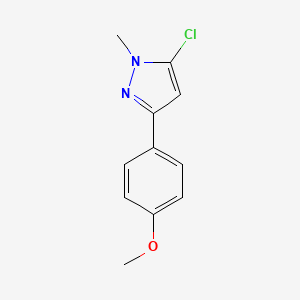


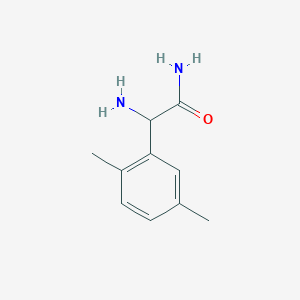
![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)
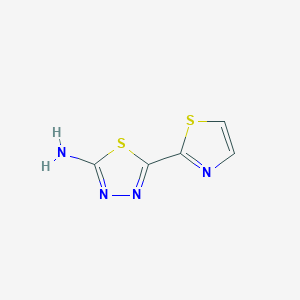
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13686587.png)
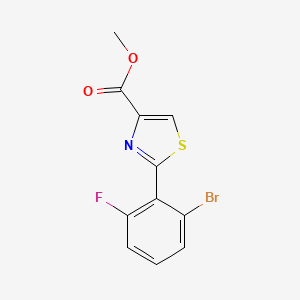
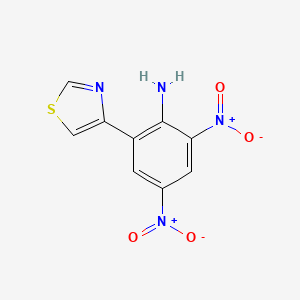
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B13686594.png)
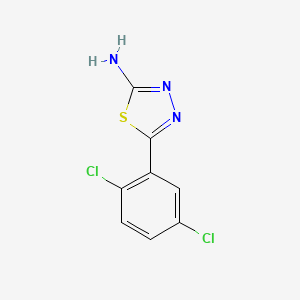
![N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13686610.png)

